4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane
Overview
Description
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring. This particular compound is characterized by the presence of two methyl groups and a methylsulfanyl ethyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane typically involves the reaction of 2-(methylsulfanyl)ethanol with 2,3-butanedione in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control of reaction conditions, higher yields, and improved safety. The use of fixed-bed reactors and optimized catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Methyl derivatives
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-oxathiolane
- Diethyl {4,5-dimethyl-2-[2-(methylsulfanyl)ethyl]-1-oxido-3,6-dihydro-2H-thiopyran-2-yl}phosphonate
Comparison
Compared to similar compounds, 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane is unique due to its specific dioxolane ring structure and the presence of both methyl and methylsulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-1,3-dioxolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-6-7(2)10-8(9-6)4-5-11-3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFUUVQBTQEDBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(O1)CCSC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606756 | |
Record name | 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59007-93-1 | |
Record name | 4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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